molecular formula C9H14N2O2 B13347573 2,6,6-Trimethyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-3-ol

2,6,6-Trimethyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-3-ol

Cat. No.: B13347573
M. Wt: 182.22 g/mol
InChI Key: HEQOVANEYPRBKM-UHFFFAOYSA-N
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Description

2,6,6-Trimethyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-3-ol is a heterocyclic compound that features a fused pyrazole and oxazine ring system

Properties

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

2,6,6-trimethyl-4,7-dihydropyrazolo[5,1-c][1,4]oxazin-3-ol

InChI

InChI=1S/C9H14N2O2/c1-6-8(12)7-4-13-9(2,3)5-11(7)10-6/h12H,4-5H2,1-3H3

InChI Key

HEQOVANEYPRBKM-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2CC(OCC2=C1O)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6,6-Trimethyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-3-ol typically involves multiple steps starting from commercially available pyrazoles. One common method includes the regioselective construction of pyrazole-5-aldehydes, followed by deprotection and reduction to generate the fused heterocyclic scaffold . Optimization of a protected hydroxyethyl group on N1 is crucial for achieving high yields and regioselectivity .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes ensuring the availability of starting materials, optimizing reaction conditions for larger batches, and implementing purification techniques suitable for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

2,6,6-Trimethyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-3-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents to introduce functional groups or modify existing ones.

    Reduction: Reducing agents can be used to convert specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the pyrazole or oxazine rings.

Common Reagents and Conditions

Common reagents used in these reactions include Lawesson’s reagent for thione formation, dimethylformamide dimethyl acetal (DMF-DMA) for formylation, and hydrazine for condensation reactions . Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Mechanism of Action

The mechanism of action of 2,6,6-Trimethyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-3-ol involves its interaction with specific molecular targets. The compound’s fused ring system allows it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6,6-Trimethyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-3-ol is unique due to its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties

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